

# Avenanthramide C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Avenanthramide C

Cat. No.: B1666151

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## Introduction

**Avenanthramide C** (Avn C) is a unique polyphenolic alkaloid found almost exclusively in oats (*Avena sativa*). It belongs to a class of compounds known as avenanthramides, which are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid. Avn C, specifically a conjugate of 5-hydroxyanthranilic acid and caffeic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Avenanthramide C**, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also provided to facilitate further research and development.

## Chemical Structure and Physicochemical Properties

**Avenanthramide C** is chemically known as 2-[[[E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid.[3] Its structure is characterized by two aromatic rings connected by an amide linkage, with multiple hydroxyl groups that contribute to its antioxidant activity.

Table 1: Physicochemical Properties of **Avenanthramide C**

Property	Value	Reference
IUPAC Name	2-[[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid	[3]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>6</sub>	[3]
Molecular Weight	315.28 g/mol	[3][4]
CAS Number	116764-15-9	[3]
Appearance	Yellow to brown solid powder	[4][5]
Melting Point	248-250 °C	[5]
Solubility	Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone. Sparingly soluble in aqueous buffers.	[6][7][8]
SMILES	<chem>C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O</chem>	[3]
InChIKey	IDUUXROOZBOOPH-QHHAFSJGSA-N	[3]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed tabulated <sup>1</sup>H and <sup>13</sup>C NMR data for **Avenanthramide C** is not readily available in the public domain, NMR spectroscopy is a crucial technique for its structural elucidation and confirmation. Researchers synthesizing or isolating Avn C would typically perform <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC experiments to unequivocally assign all proton and carbon signals. The expected <sup>1</sup>H NMR spectrum would show signals in the aromatic region for the protons on both the dihydroxyphenyl and hydroxybenzoyl rings, as well as signals for the vinylic protons of the propenoyl linker. The <sup>13</sup>C NMR spectrum would display corresponding

signals for all 16 carbon atoms, with characteristic shifts for the carbonyl, aromatic, and vinylic carbons.

## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key analytical technique for the identification and characterization of **Avenanthramide C**. The fragmentation pattern provides valuable structural information.

Table 2: Mass Spectrometry Data for **Avenanthramide C**

Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Interpretation
Positive Ion (ESI+)	316.08 [M+H] <sup>+</sup>	164.07, 136.08	Cleavage of the amide bond, loss of the caffeoyl moiety, or loss of the hydroxyanthraniloyl moiety.
Negative Ion (ESI-)	314.07 [M-H] <sup>-</sup>	179.03, 152.05, 135.04	Fragmentation at the amide bond and subsequent losses of CO <sub>2</sub> and other small molecules.

## Biological Activities and Mechanism of Action

**Avenanthramide C** exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. It has also shown potential in mitigating pathogenesis in conditions like osteoarthritis and neurodegenerative diseases.[\[1\]](#)[\[9\]](#)

### Antioxidant Activity

The antioxidant capacity of Avn C is attributed to its ability to scavenge free radicals, a property conferred by its multiple phenolic hydroxyl groups.[\[10\]](#)[\[11\]](#)

Table 3: Quantitative Antioxidant Activity of **Avenanthramide C**

Assay	IC <sub>50</sub> / EC <sub>50</sub>	Reference Compound	Reference IC <sub>50</sub> / EC <sub>50</sub>	Reference
DPPH Radical Scavenging	7.38 µg/mL	-	-	[10]

## Anti-inflammatory Activity

**Avenanthramide C** exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13]

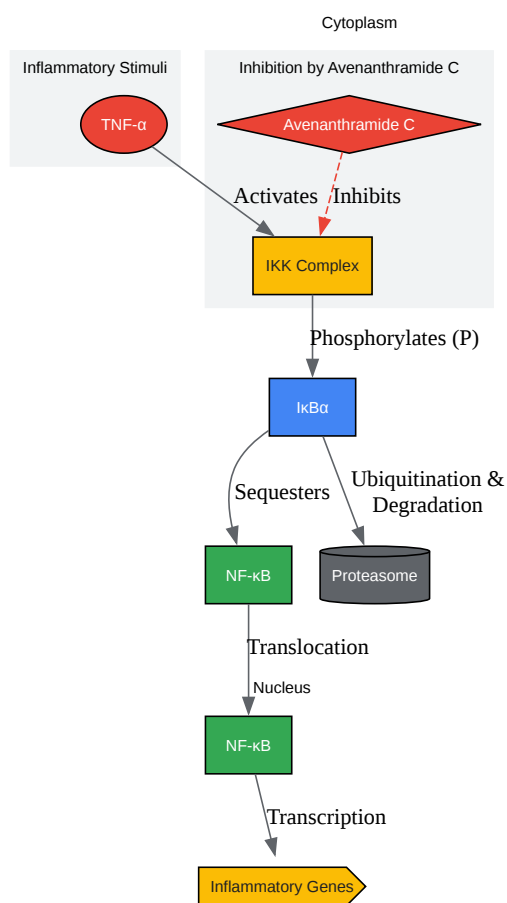
Table 4: Quantitative Anti-inflammatory Activity of **Avenanthramide C**

Assay	Cell Line	EC <sub>50</sub>	Reference
Inhibition of TNF-α-induced NF-κB activation	C2C12	64.3 µM	[1]

## Signaling Pathways

### NF-κB Signaling Pathway

**Avenanthramide C** has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12][14][15] It is suggested that Avn C may act as an allosteric inhibitor of IκB Kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[14][16] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[12][14]

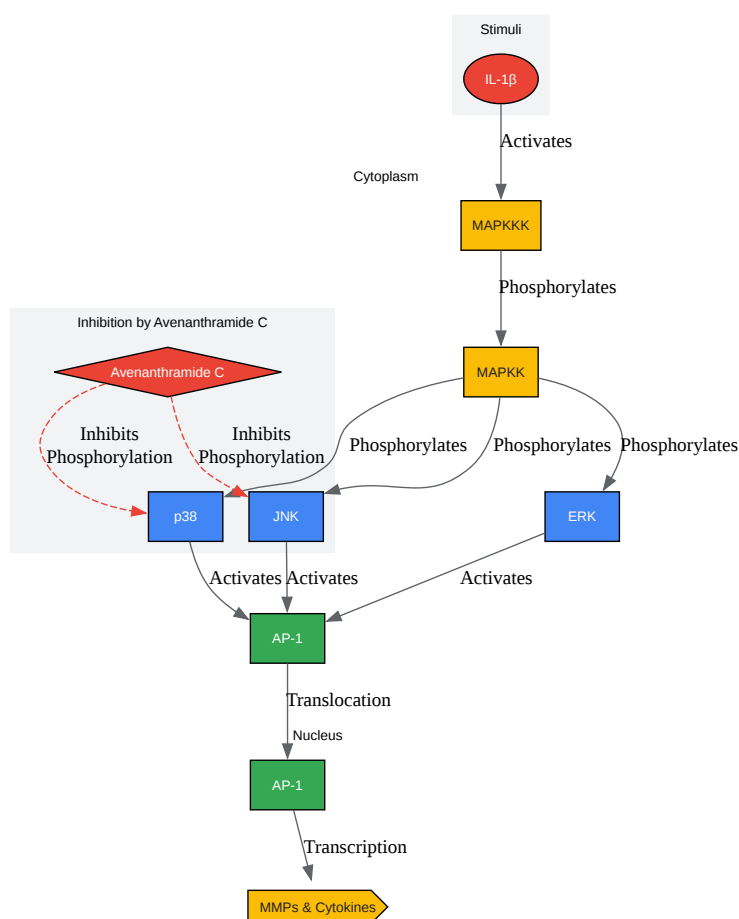


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**Figure 1:** Inhibition of the NF-κB signaling pathway by **Avenanthramide C**.

## MAPK Signaling Pathway

**Avenanthramide C** has also been demonstrated to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[13] This pathway is also crucial in mediating inflammatory responses and the expression of matrix metalloproteinases (MMPs).[2] By inhibiting MAPK signaling, Avn C can further reduce the production of pro-inflammatory cytokines and enzymes involved in tissue degradation.[13]



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**Figure 2: Avenanthramide C's inhibitory effect on the MAPK signaling cascade.**

## Experimental Protocols

### Synthesis of Avenanthramide C

A common method for the chemical synthesis of **Avenanthramide C** involves the acylation of 5-hydroxyanthranilic acid with an activated derivative of caffeic acid, often caffeoyl chloride. The phenolic hydroxyl groups of caffeic acid are typically protected prior to activation and deprotected in the final step.



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**Figure 3:** General workflow for the chemical synthesis of **Avenanthramide C**.

Detailed Protocol: A detailed protocol can be adapted from methods described for the synthesis of other avenanthramides. This generally involves:

- **Protection of Caffeic Acid:** The hydroxyl groups of caffeic acid are protected, for example, by acetylation using acetic anhydride.
- **Activation of the Carboxylic Acid:** The carboxylic acid of the protected caffeic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.
- **Amide Coupling:** The activated caffeic acid derivative is reacted with 5-hydroxyanthranilic acid in the presence of a base, such as pyridine, to form the amide bond.
- **Deprotection:** The protecting groups on the hydroxyl functions are removed, typically by hydrolysis under basic conditions.
- **Purification:** The final product is purified using techniques like column chromatography on silica gel.

## Isolation of Avenanthramide C from Oats

**Avenanthramide C** can be extracted and purified from oat groats or bran. The process typically involves solvent extraction followed by chromatographic separation.

Detailed Protocol:

- **Extraction:** Ground oat material is extracted with a polar solvent, commonly an aqueous solution of ethanol or methanol (e.g., 80% ethanol), often with stirring or sonication.
- **Concentration:** The solvent is removed from the combined extracts under reduced pressure.
- **Purification:** The crude extract is then subjected to one or more chromatographic steps, such as column chromatography on Sephadex LH-20 or preparative HPLC, to isolate **Avenanthramide C**.<sup>[3]</sup>

## DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of **Avenanthramide C**.

Detailed Protocol:

- **Preparation of Reagents:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. **Avenanthramide C** is dissolved in methanol to create a series of concentrations.
- **Reaction:** A fixed volume of the DPPH solution is mixed with varying concentrations of the **Avenanthramide C** solution. A control containing methanol and DPPH is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula:  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$ . The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of **Avenanthramide C**.

## NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibitory effect of **Avenanthramide C** on NF-κB activation.

Detailed Protocol:

- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T or C2C12) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
- **Treatment:** The transfected cells are pre-treated with various concentrations of **Avenanthramide C** for a specific duration (e.g., 1-2 hours).



- **Stimulation:** The cells are then stimulated with an NF- $\kappa$ B activator, such as TNF- $\alpha$  or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).
- **Lysis and Luciferase Assay:** The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
- **Data Analysis:** The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The EC<sub>50</sub> value is calculated from the dose-response curve of **Avenanthramide C**'s inhibition of stimulated luciferase activity.

## Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the levels of phosphorylated p38, JNK, and ERK in response to **Avenanthramide C** treatment.

Detailed Protocol:

- **Cell Culture and Treatment:** Cells (e.g., human arterial smooth muscle cells) are treated with **Avenanthramide C** for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF- $\alpha$ ) to activate the MAPK pathway.
- **Protein Extraction:** Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes can be stripped and re-probed with antibodies for total p38, JNK, and ERK to confirm equal protein loading.

- Densitometry: The intensity of the bands is quantified using densitometry software.

## Conclusion

**Avenanthramide C** is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the NF- $\kappa$ B and MAPK signaling pathways underscores its therapeutic potential for a variety of inflammatory conditions. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols to aid researchers in further exploring and harnessing the beneficial effects of this unique oat-derived molecule. Further investigation into its bioavailability, metabolism, and efficacy in preclinical and clinical settings is warranted to fully realize its potential in drug development.

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